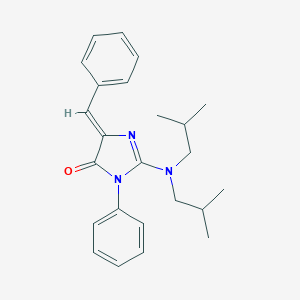
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BISA, is a novel imidazoline compound that has gained significant attention in recent years due to its potential applications in scientific research. BISA is a synthetic compound that is widely used in the field of medicinal chemistry, where it is used to study the biochemical and physiological effects of imidazoline compounds on the human body.
Mecanismo De Acción
The mechanism of action of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the binding of this compound to imidazoline receptors, which are located in various tissues throughout the body. This compound acts as an agonist for these receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes. This compound has been shown to modulate the release of neurotransmitters such as norepinephrine and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of blood pressure, insulin secretion, and the modulation of neurotransmitter release. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high affinity for imidazoline receptors, which makes it a useful tool for studying the physiological effects of imidazoline compounds. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, including the development of new synthetic methods for producing this compound, the optimization of this compound's pharmacological properties, and the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of 5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(diisobutylamino) ethylamine with benzaldehyde to form the imine intermediate, which is then reduced with sodium borohydride to yield this compound. The synthesis method of this compound is relatively simple and can be easily scaled up for larger quantities.
Aplicaciones Científicas De Investigación
5-benzylidene-2-(diisobutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C24H29N3O |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-18(2)16-26(17-19(3)4)24-25-22(15-20-11-7-5-8-12-20)23(28)27(24)21-13-9-6-10-14-21/h5-15,18-19H,16-17H2,1-4H3/b22-15- |
Clave InChI |
LQJXTCDWLHHGGC-JCMHNJIXSA-N |
SMILES isomérico |
CC(C)CN(CC(C)C)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CC(C)CN(CC(C)C)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
